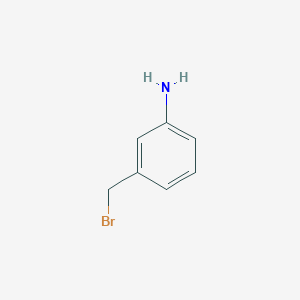

3-(Bromomethyl)aniline

Descripción general

Descripción

3-(Bromomethyl)aniline is a chemical compound with the molecular formula C7H8BrN. It has a molecular weight of 186.049 Da . It is N-BOC protected .

Synthesis Analysis

The synthesis of anilines like 3-(Bromomethyl)aniline typically involves several steps . These steps may include:Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)aniline consists of a benzene ring with a bromomethyl (CH2Br) and an amine (NH2) group attached .Chemical Reactions Analysis

The chemical reactions involving 3-(Bromomethyl)aniline are typically multistep processes. These processes may involve nitration, conversion of the nitro group to an amine, and bromination .Aplicaciones Científicas De Investigación

Catalysis: Methylation of Anilines

3-(Bromomethyl)aniline: is used in catalytic processes to methylate anilines, a key transformation in organic synthesis. This process is crucial for modifying the lipophilicity of bioactive compounds, making them more biologically accessible . The use of cyclometalated ruthenium complexes allows for effective methylation under mild conditions, which is significant for pharmaceutical applications.

Adsorption Materials: Aniline Capture

In environmental science, 3-(Bromomethyl)aniline can be utilized to create hypercrosslinked polymers (HCPs) that effectively adsorb aniline from aqueous solutions . These HCPs have high specific surface areas and pore volumes, making them excellent for capturing hazardous organic pollutants like aniline, which is a challenging substance to degrade.

Sensing Applications: Boronic Acid Derivatives

The compound’s reactivity with boronic acids can lead to the development of novel sensing applications. Boronic acids interact with diols and strong Lewis bases, which can be exploited in the creation of sensors for detecting various substances . This has implications in biological labeling, protein manipulation, and the development of therapeutics.

Polymer Chemistry: Microporous Polymers

3-(Bromomethyl)aniline: serves as a monomer in the synthesis of microporous organic polymers (MOPs). These polymers have diverse structures and are used in separation, catalysis, gas storage, and chromatography due to their high surface areas and tunable pore sizes .

Organic Synthesis: Building Blocks for Adamantane Derivatives

Finally, 3-(Bromomethyl)aniline is valuable in organic synthesis, particularly in the creation of adamantane derivatives. These compounds have a wide range of applications, from materials science to medicinal chemistry .

Safety and Hazards

Mecanismo De Acción

Target of Action

3-(Bromomethyl)aniline is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of 3-(Bromomethyl)aniline are the organoboron reagents used in the SM coupling .

Mode of Action

The mode of action of 3-(Bromomethyl)aniline involves its interaction with the organoboron reagents in the SM coupling . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron groups, which are formally nucleophilic, are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by 3-(Bromomethyl)aniline is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds through the interaction of organoboron reagents with palladium . The downstream effects of this pathway include the formation of new organic compounds through carbon–carbon bond formation .

Result of Action

The result of the action of 3-(Bromomethyl)aniline is the formation of new organic compounds through the SM coupling reaction . This reaction allows for the formation of carbon–carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Action Environment

The action of 3-(Bromomethyl)aniline is influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagents used in the reaction can influence the efficacy and stability of 3-(Bromomethyl)aniline .

Propiedades

IUPAC Name |

3-(bromomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLCUHSIABCHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611703 | |

| Record name | 3-(Bromomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)aniline | |

CAS RN |

130462-63-4 | |

| Record name | 3-(Bromomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

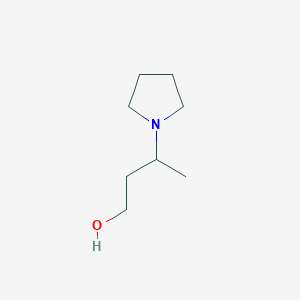

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)